
Diethenyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethenyl phosphate is an organophosphorus compound with the chemical formula (C2H3O)2P(O)H. It is a versatile reagent used in various chemical reactions due to the high reactivity of the phosphorus-hydrogen bond. This compound is a colorless liquid and is known for its ability to generate other organophosphorus compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethenyl phosphate can be synthesized through the reaction of phosphorus trichloride with ethanol. The reaction proceeds as follows: [ \text{PCl}_3 + 3 \text{C}_2\text{H}_5\text{OH} \rightarrow (\text{C}_2\text{H}_5\text{O})_2\text{P(O)H} + 2 \text{HCl} + \text{C}_2\text{H}_5\text{Cl} ] Under similar conditions but in the presence of a base, triethyl phosphite is formed .
Industrial Production Methods
Industrial production of this compound involves the use of phosphorus trichloride and ethanol in large-scale reactors. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The by-products, such as hydrogen chloride and ethyl chloride, are removed through distillation and other purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Diethenyl phosphate undergoes various chemical reactions, including:
Hydrolysis: This compound hydrolyzes to give phosphorous acid, especially in the presence of hydrogen chloride.
Transesterification: When treated with an alcohol, this compound undergoes transesterification, resulting in the formation of different phosphonate esters.
P-Alkylation: This compound can be deprotonated with potassium tert-butoxide, allowing for alkylation at the phosphorus atom.
Common Reagents and Conditions
Hydrolysis: Water and hydrogen chloride.
Transesterification: Alcohols with high boiling points.
P-Alkylation: Potassium tert-butoxide and alkyl halides.
Major Products
Hydrolysis: Phosphorous acid.
Transesterification: Various phosphonate esters.
P-Alkylation: Alkylated phosphonates.
Wissenschaftliche Forschungsanwendungen
Diethenyl phosphate has several applications in scientific research:
Biology: This compound is studied for its effects on serum lipid, hormones, inflammation, and gut microbiota.
Medicine: It is used as a pharmaceutical intermediate for ubiquitin-protease pathway kinase modulation.
Industry: This compound-based ionic liquids are explored for use in absorption refrigeration technology.
Wirkmechanismus
Diethenyl phosphate exerts its effects through various mechanisms:
Hydrophosphonylation Reaction: It adds across unsaturated groups, such as aldehydes, in a manner similar to the Abramov reaction.
Enzyme Interaction: It interacts with enzymes like cholinesterase and diacylglycerol acyltransferase, affecting their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl phosphite: (C2H5O)2P(O)H
Triethyl phosphite: P(OEt)3
Dimethyl phosphite: (CH3O)2P(O)H
Uniqueness
Diethenyl phosphate is unique due to its high reactivity and versatility in generating other organophosphorus compounds. Its ability to undergo various chemical reactions, such as hydrolysis, transesterification, and P-alkylation, makes it a valuable reagent in both research and industrial applications .
Eigenschaften
CAS-Nummer |
63249-66-1 |
|---|---|
Molekularformel |
C4H6O4P- |
Molekulargewicht |
149.06 g/mol |
IUPAC-Name |
bis(ethenyl) phosphate |
InChI |
InChI=1S/C4H7O4P/c1-3-7-9(5,6)8-4-2/h3-4H,1-2H2,(H,5,6)/p-1 |
InChI-Schlüssel |
PFWTWIIECBCANP-UHFFFAOYSA-M |
Kanonische SMILES |
C=COP(=O)([O-])OC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Hydroxy-3-[(2-methyloxolan-2-yl)peroxy]butan-2-one](/img/structure/B14512486.png)

![2,3,4-Tribromo-5-[(trifluoromethyl)sulfanyl]-1H-pyrrole](/img/structure/B14512496.png)
![2-[(4-Bromophenoxy)sulfonyl]-4,6-dichlorophenyl butanoate](/img/structure/B14512497.png)

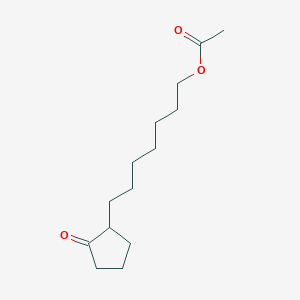
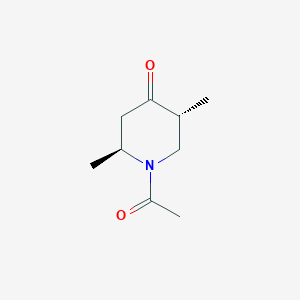
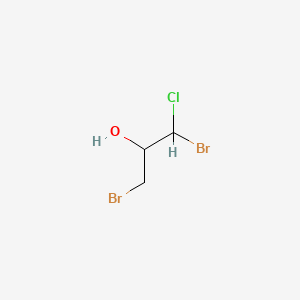
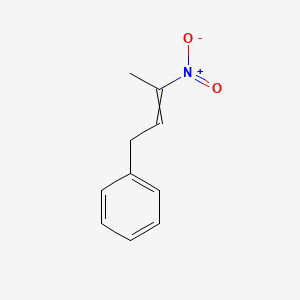
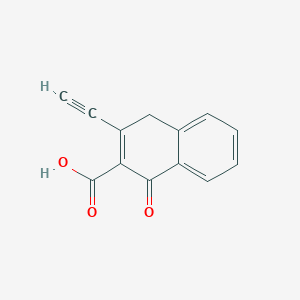
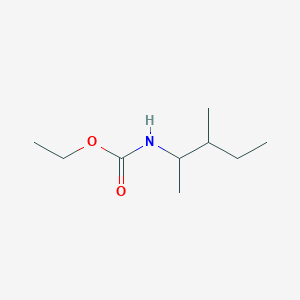
![3,3'-Sulfanediylbis[2-(4-methoxyphenyl)-5-nitro-1H-inden-1-one]](/img/structure/B14512524.png)

